

Technical Guide: Chemical and Pharmacological Properties of VP3.15 Dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VP3.15 dihydrobromide is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β).[1][2][3] This dual inhibitory action confers upon VP3.15 significant neuroprotective, anti-inflammatory, and pro-remyelinating properties.[1][3] Preclinical studies have demonstrated its therapeutic potential in models of demyelinating diseases such as multiple sclerosis and in certain cancers like glioblastoma.[4][5][6][7] This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols related to VP3.15 dihydrobromide.

Chemical Properties

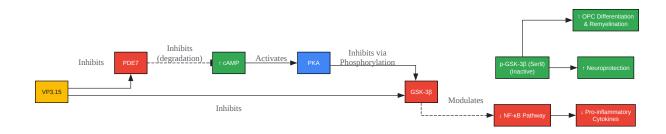
VP3.15 dihydrobromide is the salt form of the free base VP3.15, offering enhanced water solubility and stability.[8] While specific data for melting point and pKa are not readily available in the public domain, other key chemical properties are summarized below.

Table 1: Physicochemical Properties of VP3.15 Dihydrobromide

Property	Value	Reference
Chemical Name	(2,3-Diphenyl-2H-[9]thiadiazol- 5-ylidene)-(2-morpholin-4-yl- ethyl)-amine Dihydrobromide	[4]
Molecular Formula	C20H24Br2N4OS	[1][4]
Molecular Weight	528.30 g/mol	[1][4]
CAS Number	1281681-33-1	[1][4]
Appearance	Solid powder	[1][4]
Purity	≥99.0%	[3]
Solubility	DMSO: 62.5 mg/mL (118.30 mM)	[10]
Storage	Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Stock solutions should be stored at -80°C (up to 6 months) or -20°C (up to 1 month).[1][4][10]	

Biological Activity and Mechanism of Action

VP3.15 is a dual inhibitor of PDE7 and GSK-3 β with IC₅₀ values of 1.59 μ M and 0.88 μ M, respectively, for the free base form.[1][2][8] Its mechanism of action involves the synergistic effect of inhibiting these two key enzymes.


 PDE7 Inhibition: PDE7 is a cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase. By inhibiting PDE7, VP3.15 increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates GSK-3β. This pathway contributes to the anti-inflammatory and neuroprotective effects of the compound.

• GSK-3β Inhibition: GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including inflammation, cell survival, and proliferation. Direct inhibition of GSK-3β by VP3.15, coupled with the indirect inhibition via the PDE7-cAMP-PKA pathway, leads to the modulation of downstream signaling cascades, including the suppression of the proinflammatory NF-κB pathway.

The dual inhibition of PDE7 and GSK-3β by VP3.15 results in a multifaceted therapeutic potential, including the reduction of neuroinflammation, promotion of oligodendrocyte precursor cell (OPC) differentiation, and enhancement of remyelination.[2][4]

Signaling Pathway

Click to download full resolution via product page

Caption: VP3.15 dual inhibition of PDE7 and GSK-3β signaling pathway.

Experimental Protocols Proposed Synthesis of VP3.15

While a specific, detailed synthesis protocol for VP3.15 is not publicly available, a plausible synthetic route can be conceptualized based on general methods for the synthesis of 5-imino-1,2,4-thiadiazole derivatives. The synthesis would likely involve the cyclization of a substituted guanidine precursor with an appropriate electrophile.

Figure 2: Proposed Experimental Workflow for Synthesis

Commercially Available Starting Materials Synthesis of Substituted Guanidine Step 2: Heterocycle Formation Cyclization Reaction to form 5-imino-1,2,4-thiadiazole core Step 3: Purification and Salt Formation Purification of VP3.15 (e.g., Chromatography) Formation of Dihydrobromide Salt Step 4: Characterization Structural Verification (NMR, MS, etc.)

Step 1: Precursor Synthesis

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of **VP3.15 dihydrobromide**.

In Vitro Glioblastoma Cell Viability Assay

This protocol is adapted from studies investigating the effect of VP3.15 on glioblastoma cell lines.

Table 2: Protocol for Glioblastoma Cell Viability Assay

Step	Procedure
1. Cell Seeding	Seed human or mouse glioblastoma cells in a 96-well plate at a density of 5,000 cells per well.
2. Incubation	Incubate the cells for 24 hours to allow for attachment.
3. Treatment	Treat the cells with varying concentrations of VP3.15 dihydrobromide (e.g., 0.1 μ M to 100 μ M) or vehicle control (e.g., DMSO).
4. Incubation	Incubate the treated cells for 72 hours.
5. Viability Assessment	Add Alamar Blue reagent (1:10 dilution in media) to each well and incubate for 1-4 hours.
6. Measurement	Measure the absorbance at 570 nm with a reference wavelength of 600 nm using a microplate reader.
7. Data Analysis	Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

In Vivo Remyelination Study in a Theiler's Murine Encephalomyelitis Virus (TMEV) Model

This protocol outlines a general procedure for evaluating the pro-remyelinating effects of VP3.15 in a TMEV-induced demyelination mouse model.


Table 3: Protocol for In Vivo TMEV Model Remyelination Study

Step	Procedure
1. Disease Induction	Induce demyelination in susceptible mouse strains by intracranial injection of TMEV.
2. Treatment	At the onset of chronic disease (typically 60 days post-infection), administer VP3.15 dihydrobromide (10 mg/kg, intraperitoneally) or vehicle control daily for a specified period (e.g., 15 days).[7]
3. Behavioral Assessment	Monitor motor function throughout the treatment period using tests such as open field (horizontal and vertical activity) or rotarod.[7]
4. Tissue Collection	At the end of the treatment period, perfuse the mice and collect the spinal cords.
5. Histology and Immunohistochemistry	Process the spinal cords for histological analysis. Perform immunohistochemistry for markers of myelination (e.g., Myelin Basic Protein - MBP), axonal integrity (e.g., Neurofilament Heavy - NFH), microglia/macrophage activation (e.g., Iba-1), and T-cell infiltration (e.g., CD3).[11]
6. Image Analysis	Quantify the stained areas or cell numbers in the white matter tracts of the spinal cord using image analysis software.
7. Statistical Analysis	Compare the results between the VP3.15- treated and vehicle-treated groups using appropriate statistical tests.

Figure 3: Experimental Workflow for In Vivo TMEV Model

Click to download full resolution via product page

Caption: Workflow for evaluating VP3.15 in a TMEV-induced demyelination model.

Conclusion

VP3.15 dihydrobromide is a promising preclinical candidate with a well-defined dual mechanism of action targeting PDE7 and GSK-3β. Its chemical properties, including good solubility and stability in its dihydrobromide salt form, make it suitable for in vitro and in vivo experimental studies. The provided protocols offer a starting point for researchers investigating the therapeutic potential of VP3.15 in neurodegenerative diseases and cancer. Further research is warranted to fully elucidate its therapeutic efficacy and safety profile for potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. VP3.15 dihydrobromide | PDE7/GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. abmole.com [abmole.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. The Dual PDE7-GSK3β Inhibitor, VP3.15, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Chemical and Pharmacological Properties of VP3.15 Dihydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611709#chemical-properties-of-vp3-15-dihydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com